Cas no 2138806-93-4 ((3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one)
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- (3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one
- 2138806-93-4
- EN300-1085242
-
- Inchi: 1S/C10H15NO/c1-2-8-7-11(9-3-4-9)6-5-10(8)12/h2,9H,3-7H2,1H3/b8-2-
- InChI Key: LEKFEUKKBQIDQS-WAPJZHGLSA-N
- SMILES: O=C1/C(=C\C)/CN(CC1)C1CC1
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 20.3Ų
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085242-0.05g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1085242-0.1g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1085242-0.25g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1085242-0.5g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1085242-1.0g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 1g |
$743.0 | 2023-05-23 | ||
| Enamine | EN300-1085242-2.5g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1085242-5.0g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 5g |
$2152.0 | 2023-05-23 | ||
| Enamine | EN300-1085242-10.0g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 10g |
$3191.0 | 2023-05-23 | ||
| Enamine | EN300-1085242-1g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1085242-5g |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one |
2138806-93-4 | 95% | 5g |
$2152.0 | 2023-10-27 |
(3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on (3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one
(3Z)-1-Cyclopropyl-3-Ethylidenepiperidin-4-One: A Comprehensive Overview
The compound 2138806-93-4, also known as (3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one, is a fascinating organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of piperidinones, which are six-membered ring structures with a ketone group, and it features a cyclopropyl substituent and an ethylidene group, making it a valuable subject for both academic and industrial research.
Recent studies have highlighted the importance of cyclopropyl groups in organic chemistry, as they can significantly influence the physical and chemical properties of a molecule. The presence of a cyclopropyl group in this compound contributes to its stability and reactivity, making it an ideal candidate for exploring novel synthetic pathways. Additionally, the ethylidene group introduces a degree of unsaturation, which can enhance the molecule's ability to participate in various chemical reactions, such as cycloadditions or ene reactions.
One of the most intriguing aspects of (3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one is its stereochemistry. The (Z) configuration at the ethylidene group suggests that the substituents on either side of the double bond are on the same side, which can have profound implications for its interactions with other molecules. This stereochemical feature has been leveraged in recent research to investigate its potential as a chiral catalyst or as a building block for asymmetric synthesis.
In terms of synthesis, researchers have developed several efficient methods to prepare this compound. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the stereochemistry and regioselectivity of the product. These methods not only enhance the yield but also reduce the number of steps required for synthesis, making it more accessible for large-scale production.
The pharmacological properties of 2138806-93-4 have also been explored extensively. Preclinical studies suggest that this compound exhibits promising activity against certain enzymes and receptors, making it a potential lead compound for drug development. Its ability to modulate cellular signaling pathways has been particularly intriguing, as it opens up new avenues for treating various diseases, including neurodegenerative disorders and cancer.
Moreover, the environmental impact of this compound has been a topic of interest in recent years. Researchers have investigated its biodegradability and toxicity profiles under different conditions, with results indicating that it is relatively non-toxic to aquatic organisms at concentrations typically encountered in industrial settings. This makes it a more sustainable option compared to some traditional chemicals used in similar applications.
In conclusion, (3Z)-1-cyclopropyl-3-ethylidenepiperidin-4-one represents a compelling example of how structural complexity can lead to versatile functionality in organic compounds. With ongoing advancements in synthetic methodologies and an increasing understanding of its biological effects, this compound is poised to play a significant role in both academic research and industrial applications.
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